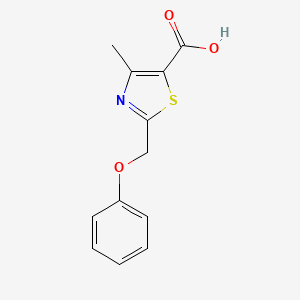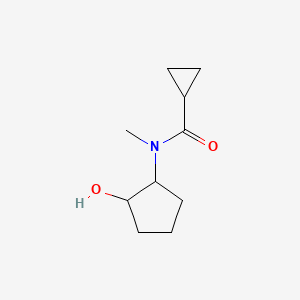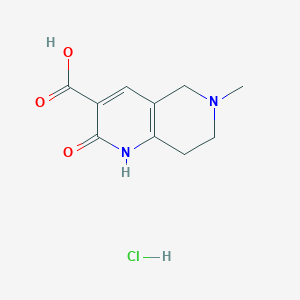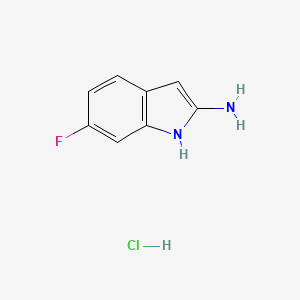![molecular formula C28H27N3O4 B2967591 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 932470-22-9](/img/structure/B2967591.png)
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C28H27N3O4 and its molecular weight is 469.541. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Studies
Quinoline derivatives, including those with amide bonds, are extensively studied for their structural properties. For example, Karmakar et al. (2009) examined co-crystals and salts of quinoline derivatives with amide bonds, showcasing their potential in crystal engineering and material science. Their research demonstrates the structural versatility and potential applications of these compounds in designing new materials with specific physical properties, such as fluorescence or stability (Karmakar, Kalita, & Baruah, 2009).
Medicinal Chemistry
In the realm of medicinal chemistry, novel quinoline derivatives have shown significant therapeutic potential. For instance, Ghosh et al. (2008) investigated the therapeutic effects of an anilidoquinoline derivative in treating Japanese encephalitis, highlighting its antiviral and antiapoptotic effects. This study underscores the potential of quinoline derivatives in developing new treatments for viral diseases (Ghosh et al., 2008).
Antimicrobial Activity
Further, 2-(Quinolin-4-yloxy)acetamides have been explored for their antimicrobial properties. Pissinate et al. (2016) described these compounds as potent in vitro inhibitors of Mycobacterium tuberculosis growth, indicating their potential in addressing antibiotic resistance and developing new antitubercular agents (Pissinate et al., 2016).
作用機序
Target of Action
The primary target of this compound is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. Once activated, the receptor stimulates the expression of specific genes, leading to physiological changes.
Mode of Action
This compound is a selective androgen receptor modulator (SARM) . It binds to the androgen receptor, modulating its activity in a tissue-selective manner. This means it can selectively stimulate or block the effects of androgens in different tissues. This selective action allows it to have beneficial effects such as muscle growth and bone density increase without the unwanted side effects associated with traditional androgens.
Biochemical Pathways
Upon binding to the androgen receptor, the compound triggers a conformational change in the receptor, allowing it to translocate to the nucleus and bind to androgen response elements (AREs) on the DNA . This binding influences the transcription of various genes involved in processes such as cell growth, differentiation, and apoptosis. The exact pathways affected would depend on the specific tissues and cells involved.
Result of Action
The molecular and cellular effects of the compound’s action would include increased protein synthesis and cell growth in tissues where the androgen receptor is activated . In the context of muscle tissue, this could lead to increased muscle mass and strength. In bone tissue, it could lead to increased bone density.
特性
IUPAC Name |
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-19-7-9-20(10-8-19)16-30-27(32)18-31-24-15-26-25(34-11-12-35-26)14-21(24)13-22(28(31)33)17-29-23-5-3-2-4-6-23/h2-10,13-15,29H,11-12,16-18H2,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPLRTUENAEQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro-](/img/structure/B2967517.png)

![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2967519.png)

![2,3-Dihydroxybicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2967524.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2967525.png)
![N-(2-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2967527.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2967528.png)

![N-(cyanomethyl)-2-methyl-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2967531.png)
